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Compound Focus: Nafithromycin

CAS No.: 1691240-78-4

Cat. No.: S11214959

The following tables consolidate the core quantitative data on Nafithromycin's preclinical performance,

covering its in vitro antimicrobial activity and in vivo efficacy in animal infection models.

Table 1: In Vitro Antimicrobial Activity (MICoo values) Nafithromycin demonstrates potent activity
against a broad spectrum of community-acquired bacterial pneumonia (CABP) pathogens, including

macrolide-resistant strains [1] [2].

MICoo

Pathogen Context | Comparative Potenc
9 (mgiL) P y
S. pneumoniae (Macrolide- 0.12 mg/L 2 to 8 times more potent than telithromycin,
Resistant) cethromycin, clindamycin, and clarithromycin [1].
S. pneumoniae (Global 0.06 - 0.12 Based on a SENTRY surveillance program (2016) of
surveillance isolates) mg/L 1,911 isolates [2].
| Methicillin-Susceptible S. aureus (MSSA) | 0.06 mg/L | - | | Haemophilus influenzae | 4 mg/L | - | |

Moraxella catarrhalis | 0.25 mg/L | - | | Group A Streptococci (S. pyogenes) | 0.015 mg/L | - |

Table 2: In Vivo Efficacy in Murine Lung Infection Models Nafithromycin showed significant efficacy

in animal models of lung infection, supporting its therapeutic potential for pneumonia [2].
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Pathogen
Infection Model . g Key Efficacy Findings
Strain
Murine Neutropenic S. Nafithromycin demonstrated statistically significant, dose-
Lung Infection Model pheumoniae dependent bacterial killing, achieving a 3-log reduction in
bacterial load [2] [1].
S. aureus The compound was effective in reducing the bacterial
burden, demonstrating its broad-spectrum activity in the
lung [2].

Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters A phase I study in healthy adult

subjects revealed a PK profile supportive of once-daily dosing for lung infections [1].

Parameter Finding Implication

| Lung Penetration | Epithelial Lining Fluid (ELF)/unbound plasma AUC(.,, ratio: 69 Alveolar
Macrophages (AM)/unbound plasma AUC_,, ratio: 2635 | Achieves high and sustained concentrations at
the primary sites of lung infection, crucial for eradicating both extracellular and intracellular pathogens [2]

[1]. | | Post-Antibiotic Effect (PAE) | >5 hours against drug-resistant S. pneumoniae strains | Contributes to

prolonged antimicrobial activity and supports once-daily dosing [2]. |

Detailed Experimental Protocols

The methodologies from key preclinical experiments provide context for the data summarized above.

1. In Vitro Broth Microdilution Assay for MIC Determination This is the standard methodology used to

generate the MIC (Minimum Inhibitory Concentration) values reported in Table 1 [1].

e Objective: To determine the minimum concentration of Nafithromycin required to inhibit the growth
of specific bacterial pathogens.
e Procedure:
o Preparation of Inoculum: Bacterial isolates are suspended in a broth medium to a
standardized turbidity, typically equivalent to a 0.5 McFarland standard, to ensure a consistent
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initial concentration of approximately 1-5 x 108 CFU/mL. This suspension is further diluted in
the test broth.

o Preparation of Plates: A series of two-fold dilutions of Nafithromycin are prepared in a 96-
well microtiter plate using cation-adjusted Mueller-Hinton broth. For fastidious organisms like S.
pneumoniae, the broth is supplemented with lysed horse blood (2.5-5%).

o Inoculation and Incubation: Each well of the dilution series is inoculated with the prepared
bacterial suspension. The final bacterial concentration in each well is approximately 5 x 10°
CFU/mL.

o Incubation: The plates are incubated at 35°C for 20-24 hours in ambient air.

¢ Endpoint Determination: The MIC is recorded as the lowest concentration of Nafithromycin that
completely prevents visible growth of the organism.

2. In Vivo Murine Neutropenic Lung Infection Model This model was used to generate the in vivo

efficacy data in Table 2 [2] [1].

¢ Objective: To evaluate the efficacy of Nafithromycin in treating established lung infections in a live
animal model that mimics immunocompromised patients.
e Procedure:

o Induction of Neutropenia: Mice are rendered neutropenic by administration of
cyclophosphamide intraperitoneally several days before infection.

o Infection: Mice are challenged via intranasal inoculation with a specific inoculum (e.g., ~10°
CFU/mouse) of the target pathogen, such as S. pneumoniae or S. aureus.

o Treatment: Therapy with Nafithromycin begins 2 hours post-infection. The drug is typically
administered subcutaneously at various dose levels.

o Assessment of Efficacy: At a predetermined timepoint (e.g., 24 hours post-infection), mice are
euthanized, and their lungs are harvested aseptically. The lungs are homogenized, and the
homogenate is serially diluted and plated on agar plates to quantify the bacterial load
(CFU/lung).

e Data Analysis: The mean logio CFU/lung for each treatment group is calculated and compared to the
mean of the control group. A statistically significant reduction in bacterial load indicates treatment
efficacy.

Nafithromycin's Mechanism of Action

Nafithromycin overcomes macrolide resistance through a unique dual-binding mechanism. The following

diagram illustrates this process and the key resistance mechanisms it bypasses.
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> Nafithromycin's dual-binding mechanism allows it to inhibit protein synthesis effectively even in resistant

bacteria.

The diagram shows that Nafithromycin's unique structural features, including its lactone-ketolide core
and C-11/C-12 side chain, enable it to bind simultaneously to both Domain II and Domain V of the
bacterial 23S rRNA [2] [3] [4]. This dual binding allows it to maintain high affinity for the ribosome and
effectively overcome the two major macrolide resistance mechanisms: erm-mediated ribosomal

methylation (which typically alters the Domain V binding site) and mef-mediated efflux pumps [2] [4].

Conclusion

In summary, the consolidated preclinical data robustly supports Nafithromycin's potential as a promising

antibiotic for CABP:

¢ |t exhibits potent in vitro activity against key respiratory pathogens, including macrolide-resistant S.
pneumoniae [1].

¢ |t demonstrates significant efficacy in established animal models of lung infection [2].

¢ |ts favorable pharmacokinetic profile, characterized by high and sustained lung concentrations, is
well-suited for a short-course, once-daily regimen [2] [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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